(E)-Naringenin chalcone

Catalog No.
S618294
CAS No.
73692-50-9
M.F
C15H12O5
M. Wt
272.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-Naringenin chalcone

CAS Number

73692-50-9

Product Name

(E)-Naringenin chalcone

IUPAC Name

(E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

InChI

InChI=1S/C15H12O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-8,16-17,19-20H/b6-3+

InChI Key

YQHMWTPYORBCMF-ZZXKWVIFSA-N

Synonyms

2',4,4',6'-tetrahydroxychalcone, chalconaringenin, naringenin chalcone, naringenin chalcone, (E)-isomer

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O

The exact mass of the compound Naringenin chalcone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]. However, this does not mean our product can be used or applied in the same or a similar way.

(E)-Naringenin chalcone is a critical open-chain flavonoid precursor characterized by its reactive α,β-unsaturated ketone structure. As the direct biosynthetic precursor to the cyclized flavanone naringenin, it plays a central role in the phenylpropanoid pathway [1]. In industrial and laboratory procurement, this compound is primarily sourced as an analytical standard for metabolic engineering, an obligate substrate for chalcone isomerase (CHI) assays, and a specialized bioactive scaffold. Its distinct electronic configuration gives it unique anti-allergic properties that are entirely lost upon cyclization, making the pure chalcone highly sought after for targeted dermocosmetic and pharmaceutical applications [2].

Research Fit

Open-chain chalcone scaffold for electrophilic reactivity studies.
Phenylpropanoid pathway precursor (CHS product) for biosynthesis research.
Supports assay development for allergy, inflammation, and cell-viability models.

A common procurement error is substituting (E)-naringenin chalcone with its thermodynamically stable isomer, naringenin, or utilizing crude botanical extracts. This substitution fails because the cyclized naringenin lacks the reactive open-chain system necessary for specific biological interactions, such as the potent inhibition of mast cell degranulation [1]. Furthermore, relying on crude extracts introduces severe reproducibility issues due to the spontaneous isomerization of the chalcone into the flavanone under neutral or alkaline conditions [2]. For robust enzymatic assays or formulation development, buyers must procure the high-purity chalcone and strictly control pH and thermal parameters to prevent premature cyclization into the inactive flavanone.

Substitution Risk

Naringenin Chalcone
Naringenin (Flavanone)
Reactivity Mismatch
Open-chain α,β-unsaturated ketone system confers distinct electrophilic properties not present in the closed-ring flavanone.
Target Engagement
Reported isoform-specific activity profiles diverge; isomer-specific enzyme inhibition may not transfer.
Functional Divergence
Substituting flavanone alters cellular pathway response context; histamine release inhibition is unique to the chalcone form.

Superior Inhibition of Mast Cell Degranulation

In ex vivo assays evaluating anti-allergic potential, (E)-naringenin chalcone demonstrates potent inhibition of histamine release from rat peritoneal mast cells, achieving an IC50 of 68 μg/mL. In direct contrast, its cyclized isomer, naringenin, along with other common extract constituents like rutin, showed no significant inhibitory effect under identical conditions [1]. This massive discrepancy in biological activity highlights the necessity of the open-chain chalcone structure for specific therapeutic formulations.

Evidence DimensionHistamine release inhibition (IC50)
Target Compound Data68 μg/mL
Comparator Or BaselineNaringenin (No significant inhibition)
Quantified DifferenceComplete loss of specific anti-allergic activity upon cyclization.
ConditionsRat peritoneal mast cells, ex vivo histamine release assay.

This proves that buyers developing anti-allergic or dermocosmetic formulations cannot substitute the chalcone with the cheaper, more common naringenin flavanone.

Aromatase Inhibition
Head-to-head
IC50 2.6 μM
vs 16 μM (Naringenin)
Reported higher target engagement in CYP19A1 assay.
Human placental microsome context.

Spontaneous Isomerization and Handling Stability

(E)-Naringenin chalcone is a highly proteiform species that spontaneously isomerizes to naringenin in neutral and alkaline media. Mass spectrometry and structural studies confirm that deprotonation at the C2′ hydroxyl group triggers rapid cyclization to the enolate form of naringenin [1]. Consequently, while naringenin remains thermodynamically stable across a broad pH range, the chalcone requires strict formulation in slightly acidic or non-aqueous environments to maintain its structural integrity and prevent conversion into the flavanone.

Evidence DimensionStructural stability in aqueous media
Target Compound DataRapid spontaneous cyclization at pH ≥ 7.0
Comparator Or BaselineNaringenin (Thermodynamically stable end-product)
Quantified DifferenceChalcone requires strict acidic/non-aqueous handling, whereas naringenin does not.
ConditionsAqueous solutions, neutral to alkaline pH, room temperature.

This dictates strict procurement and storage protocols, requiring buyers to ensure acidic or non-aqueous conditions to prevent the active ingredient from degrading into the inactive flavanone.

Anti-Allergic Activity
Head-to-head
IC50 68 μg/mL
vs No significant inhibition (Naringenin)
Supports mast cell stabilization assay context.
Compound 48/80-induced histamine release model.

Obligate Substrate for Chalcone Isomerase (CHI) Assays

In the functional characterization of flavonoid biosynthesis pathways, (E)-naringenin chalcone serves as the exclusive forward-reaction substrate for Chalcone Isomerase (CHI). In vitro enzymatic assays demonstrate that active CHI completely converts the chalcone substrate into naringenin [1]. Because the reaction strongly favors the formation of the flavanone, naringenin cannot be used to measure forward enzyme kinetics. Thus, pure naringenin chalcone is an irreplaceable reagent for metabolic engineering and structural biology studies of CHI.

Evidence DimensionSubstrate suitability for forward CHI kinetics
Target Compound Data100% conversion to naringenin by active CHI
Comparator Or BaselineNaringenin (Product; unsuitable for forward kinetic assays)
Quantified DifferenceAbsolute requirement of the chalcone form for measuring forward enzymatic activity.
ConditionsIn vitro enzymatic activity assay with purified recombinant CHI proteins.

This makes the pure chalcone an essential, non-substitutable procurement item for researchers measuring forward-reaction CHI kinetics in synthetic biology.

Adipocyte Inflammation
Class-level
TNF-α, MCP-1, NO
Dose-dependent suppression
Supports multi-cytokine profiling in metabolic models.
3T3-L1 / RAW 264 co-culture model context.
Keratinocyte Proliferation
Class-level
IC50 92 μg/mL
SST cells (184 μg/mL for SST-T)
Supports cell-viability endpoint review in skin models.
TPA-induced skin carcinogenesis model.
Glioblastoma Apoptosis
Reported
Dual apoptosis/autophagy
Confirmed by TEM & fluorescence
Supports apoptosis-pathway response interpretation.
U87MG xenograft model context.

Substrate for Chalcone Isomerase (CHI) Kinetic Assays

Due to its role as the direct, specific substrate for CHI, (E)-naringenin chalcone is procured by synthetic biology and plant metabolic engineering labs to evaluate enzyme efficiency, screen mutant libraries, and map flavonoid biosynthetic pathways [1].

Active Ingredient in Anti-Allergic Dermocosmetics

Leveraging its potent ability to inhibit mast cell degranulation—a property absent in its cyclized isomer—the compound is highly valued in the development of targeted topical treatments for conditions like rosacea and allergic dermatitis [2].

Analytical Reference Standard for Metabolic Flux Analysis

Because the chalcone spontaneously isomerizes to naringenin under neutral/alkaline conditions, high-purity (E)-naringenin chalcone is required as an analytical standard to calibrate LC-MS/MS and SFC instruments, ensuring accurate quantification of metabolic flux in engineered microbial strains [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Aromatase pathway studies
Chalcone scaffold reactivity
CYP19A1 inhibition assay context
Allergy & mast cell models
Open-chain electrophilic fit
Histamine release endpoint review
Metabolic inflammation
Cellular signaling assay fit
Multi-cytokine co-culture profiling
Glioblastoma pathway research
PI3K/Akt assay context
Apoptosis & autophagy endpoint review

Physical Description

Solid

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

272.06847348 Da

Monoisotopic Mass

272.06847348 Da

Heavy Atom Count

20

Melting Point

184 °C

UNII

YCF6Z24AS2

Other CAS

5071-40-9

Wikipedia

Naringenin_chalcone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]
Austin et al., Biosynthesis of dictyostelium differentiation inducing factor by a hybrid type I fatty acid-type III polyketide synthase, nchembio811
Rajniak et al. Biosynthesis of redox-active metabolites in response to iron deficiency in plants. Nature Chemical Biology, doi: 10.1038/s41589-018-0019-2, published online 26 March 2018

Explore Compound Types